molecular formula C11H9FN6 B2647956 6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine CAS No. 338793-24-1

6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine

Cat. No.: B2647956
CAS No.: 338793-24-1
M. Wt: 244.233
InChI Key: XGHZOHXCTYZGFA-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorophenyl group in the structure enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with a triazole derivative in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biological pathways. For instance, it may inhibit the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can modulate inflammatory pathways by inhibiting key mediators such as nuclear factor kappa B (NF-κB) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine stands out due to the presence of the fluorophenyl group, which enhances its pharmacological properties. This modification can lead to improved potency, selectivity, and bioavailability compared to other similar compounds .

Properties

IUPAC Name

6-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN6/c12-7-3-1-6(2-4-7)8-5-15-11-16-10(14)17-18(11)9(8)13/h1-5H,13H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHZOHXCTYZGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C(=NC(=N3)N)N=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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